1-(4-Carboxyphenyl)-3,3-dimethyltriazene
Overview
Description
Scientific Research Applications
CB10-277 has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the reactivity of triazenes. In biology, it has been investigated for its potential as an antitumor agent, showing activity against various experimental tumors . In medicine, CB10-277 is being explored for its potential use in cancer therapy, particularly for its ability to target and kill cancer cells . In industry, it may be used in the development of new pharmaceuticals and chemical products .
Preparation Methods
CB10-277 is synthesized through a series of chemical reactions involving dimethylphenyl-triazene. The synthetic route typically involves the reaction of 4-carboxyphenylhydrazine with dimethylamine to form the desired compound . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the triazene structure. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
CB10-277 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CB10-277 can lead to the formation of corresponding oxides, while reduction can yield amines .
Mechanism of Action
The mechanism of action of CB10-277 involves its metabolic activation to its corresponding monomethyl species, which exerts antitumor activity . The compound targets DNA and interferes with its replication, leading to cell death. The molecular targets and pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
CB10-277 is similar to other triazene compounds like dacarbazine and temozolomide. it has unique properties that make it distinct. For example, CB10-277 has shown a broader spectrum of antitumor activity compared to dacarbazine . Additionally, it has different pharmacokinetic properties, which may result in improved efficacy and reduced toxicity . Similar compounds include dacarbazine, temozolomide, and other dimethylphenyl-triazene derivatives .
Properties
CAS No. |
7203-91-0 |
---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(dimethylaminodiazenyl)benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
GUAZPUYTLMUTMA-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)O |
Appearance |
Solid powder |
7203-91-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
70055-49-1 (potassium salt) 49638-52-0 (sodium salt/solvate) |
shelf_life |
Bulk: No significant decomposition was observed after 90 days storage at room temperature and at 50 °C under light and dark conditions. Solution: The compound was determined to be unstable in distilled water through 72 hr when stored at room temperature under normal laboratory light. The t was calculated as 28.56 hr. |
solubility |
Water > 50 (mg/mL) Acetate buffer, pH 4 <1 (mg/mL) Carbonate buffer, pH 9 > 50 (mg/mL) 0.1NHCI 1 (mg/mL) Ethanol 16 (mg/mL) Methanol > 50 (mg/mL) Dimethyl acetamide < 1 (mg/mL) DMSO 3 (mg/mL) DMF 1 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-carboxyphenyl)-3,3-dimethyltriazene 1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt 1-(4-carboxyphenyl)-3,3-dimethyltriazene, sodium salt 1-4-(3,3-dimethyl-1-triazeno)benzoic acid 1-4-carboxy-3,3-dimethylphenyltriazene 1-p-(3,3-dimethyl-1-triazeno)benzoic acid CB 10-277 CB 10277 CB-10277 DM-COOK DMTZB para-(3,3-dimethyl-1-triazenyl)benzoic acid potassium 4-(3,3-dimethyl-1-triazeno)benzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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